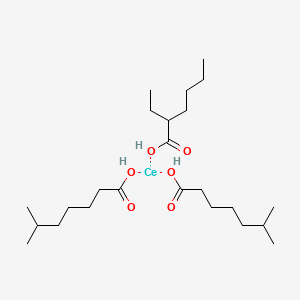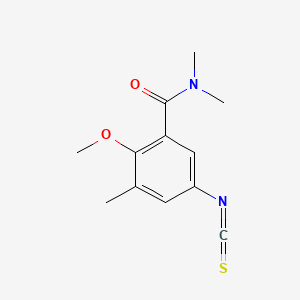
9-Amino-8-methylphenazin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Amino-8-methylphenazin-2-ol is a phenazine derivative with the molecular formula C13H11N3O. Phenazines are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
Preparation Methods
The synthesis of 9-Amino-8-methylphenazin-2-ol can be achieved through several methods. One common approach involves the condensation of 1,2-diaminobenzenes with appropriate aldehydes or ketones, followed by cyclization and subsequent functional group modifications . Industrial production methods often utilize catalytic processes to enhance yield and purity. For instance, the Pd-catalyzed N-arylation method is frequently employed to introduce the amino group at the desired position .
Chemical Reactions Analysis
9-Amino-8-methylphenazin-2-ol undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Amino-8-methylphenazin-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Amino-8-methylphenazin-2-ol involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes . Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death . These mechanisms are particularly relevant in its antimicrobial and antitumor activities.
Comparison with Similar Compounds
9-Amino-8-methylphenazin-2-ol can be compared with other phenazine derivatives such as pyocyanin, chlororaphine, and iodinin . While these compounds share a common phenazine core, their functional groups and biological activities differ. For instance, pyocyanin is known for its blue pigment and antimicrobial properties, whereas chlororaphine has potent antitumor activity . The unique combination of amino and hydroxyl groups in this compound contributes to its distinct chemical reactivity and biological effects .
Properties
CAS No. |
71662-29-8 |
|---|---|
Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
9-amino-8-methylphenazin-2-ol |
InChI |
InChI=1S/C13H11N3O/c1-7-2-4-10-13(12(7)14)16-11-6-8(17)3-5-9(11)15-10/h2-6,17H,14H2,1H3 |
InChI Key |
LPJYJEOWTXQTAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=C(C=CC(=C3)O)N=C2C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





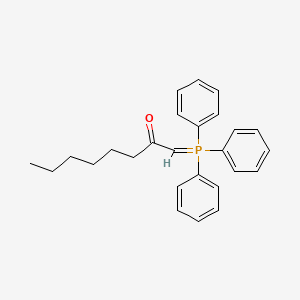
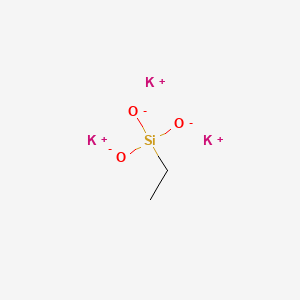

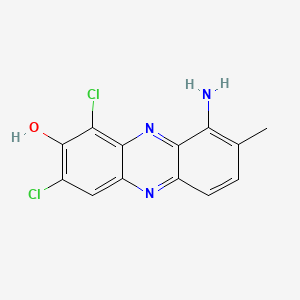
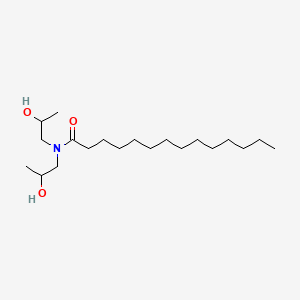
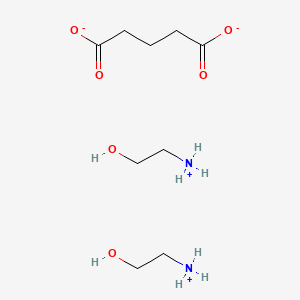


![1,2-Dimethyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B12648761.png)
